Trimethyl thiophosphate
Description
Historical Context and Evolution of Organophosphorus Compounds Research
The journey into organophosphorus chemistry began in the early 19th century. A notable early milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854. However, the profound toxicological properties of organophosphorus compounds were not recognized until the 1930s in Germany, which led to their unfortunate development as chemical warfare agents. doaj.org
The post-World War II era marked a significant shift in the application of organophosphorus compounds, with their insecticidal properties gaining prominence. doaj.org This led to extensive research and development, positioning them as replacements for the more environmentally persistent organochloride insecticides between the 1960s and 1980s. doaj.org A key figure in this evolution was Gerhard Schrader, who, in the 1930s and 1940s, synthesized thousands of organophosphorus compounds, including the pesticide parathion. researchgate.net The rapid progress in organophosphorus chemistry in the latter half of the 20th century expanded their applications beyond agriculture into various industrial and pharmaceutical domains. mdpi.com
Significance of Thiophosphate Structures in Chemical Science
The introduction of a sulfur atom in place of an oxygen atom to form a thiophosphate linkage significantly alters the electronic and steric properties of the molecule. This thionation, creating a P=S bond, or the presence of a P-S-C linkage, influences the compound's reactivity, lipophilicity, and interaction with biological targets.
Thiophosphates are valued for their generally more rapid environmental degradation compared to their phosphate (B84403) counterparts. The P=S bond in many thiophosphate pesticides requires metabolic activation (desulfuration) to the corresponding P=O (oxon) form to exert its primary biological effect, a process that can differ between target pests and non-target organisms. This differential metabolism can contribute to a degree of selective toxicity. Furthermore, the presence of sulfur can enhance the compound's reactivity towards specific chemical transformations, making thiophosphates versatile intermediates in organic synthesis.
Position of Trimethyl Thiophosphate within the Thiophosphate Class
This compound (TMTP), with the chemical formula C₃H₉O₃PS, is a fundamental member of the thiophosphate class of organophosphorus compounds. It is structurally one of the simplest trialkyl thiophosphates, containing a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three methoxy (B1213986) groups.
Its primary role in the chemical industry is as a research chemical and an intermediate in the synthesis of more complex molecules, particularly certain pesticides and herbicides. biosynth.com While not typically used as an end-product in large-scale applications itself, its chemical structure serves as a foundational building block for creating a variety of organophosphorus compounds with specific desired properties.
Structure
2D Structure
Properties
IUPAC Name |
trimethoxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLYQXUTWUIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164927 | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-18-1 | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JRL96TGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties of Trimethyl Thiophosphate
Molecular Structure and Chemical Formula
The molecular structure of this compound consists of a central phosphorus atom with a tetrahedral geometry. It is bonded to three methoxy (B1213986) (-OCH₃) groups and a sulfur atom via a double bond (P=S).
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 152-18-1 |
| Molecular Formula | C₃H₉O₃PS |
| Molecular Weight | 156.14 g/mol |
| SMILES | COP(=S)(OC)OC |
| InChI Key | XWSLYQXUTWUIKM-UHFFFAOYSA-N |
Physical Characteristics
This compound is typically a colorless to off-white liquid. chemicalbook.com It is soluble in organic solvents. biosynth.com
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 78 °C |
| Appearance | Colorless to off-white liquid |
| Solubility | Soluble in organic solvents |
Mechanism of Sulfurization using 3-amino-1,2,4-dithiazole-5-thione (B1224285) (Xanthane Hydride)
Chemical Reactivity
This compound exhibits reactivity characteristic of thiophosphate esters, including oxidation and hydrolysis.
Oxidation Reactions
The thiono (P=S) group in this compound can be oxidized to the corresponding oxon (P=O) group, forming trimethyl phosphate (B84403). This conversion can be achieved using various oxidizing agents, such as hydrogen peroxide or ozone. This oxidative transformation is a key reaction, as the oxygen analogues of thiophosphate pesticides are often more potent inhibitors of acetylcholinesterase.
Hydrolysis
Like other phosphate esters, this compound is susceptible to hydrolysis, a process that involves the cleavage of the ester linkages. The rate of hydrolysis is influenced by factors such as pH and temperature. The degradation of thiophosphates through hydrolysis is a critical aspect of their environmental fate, generally leading to less toxic metabolites. The hydrolysis of trimethyl phosphate, a related compound, has been shown to proceed via a multistep sequence involving nucleophilic attack at the phosphorus center. who.int
Synthesis and Manufacturing of Trimethyl Thiophosphate
General Synthesis Methodologies
A common laboratory and industrial synthesis of this compound involves the reaction of trimethyl phosphite (B83602) with elemental sulfur. This reaction is typically performed under controlled temperature conditions to ensure the selective formation of the desired product.
Another preparative route involves the reaction of phosphorus pentasulfide with trimethylamine, which yields this compound along with other products like trimethyl phosphate (B84403) and dimethyl phosphite. biosynth.com
³¹P NMR for Phosphorus-Sulfur Coordination and Structural Elucidation
Key Starting Materials and Reagents
The primary starting materials for the synthesis of this compound include:
Phosphorus Trichloride (PCl₃): A common precursor for producing phosphorus-containing intermediates.
Methanol (CH₃OH): Provides the methyl groups for the ester linkages.
Sulfur (S): The source of the thiono group.
Bases (e.g., Triethylamine): Often used to neutralize acidic byproducts.
Applications of Trimethyl Thiophosphate
Role as a Reagent in Organic Synthesis
This compound serves as a versatile reagent in various organic reactions. Its thiophosphate moiety can be incorporated into larger molecules to introduce specific functionalities. For instance, it can be used in reactions that form phosphorothioate (B77711) derivatives.
Industrial and Research Applications
The most significant industrial application of this compound is as an intermediate in the production of pesticides and herbicides. biosynth.com It serves as a building block for synthesizing active ingredients used in agriculture. For example, it is a known impurity or starting material in the synthesis of certain organophosphate insecticides. chemicalbook.com Specifically, it has been identified as a potential impurity in the technical-grade insecticide Fenthion. inchem.org Furthermore, studies on the biodegradation of the insecticide malathion (B1675926) have identified this compound as an intermediate metabolite. mdpi.com It is also a reactant in the synthesis of O,O-Dimethyl 5-[2,2,2-trichloro-1-(b,b,b-trichloro-a-hydroxyethylthio)ethyl]thiophosphate, which is used as an acaricide and fungicide. chemicalbook.com
Analytical Methodologies for Trimethyl Thiophosphate
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy can be used to confirm the presence and connectivity of the methyl groups and the phosphorus-sulfur environment.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the P=S and P-O-C bonds within the molecule.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. It allows for the separation of the compound from impurities and provides definitive identification based on its mass spectrum.
High-Performance Liquid Chromatography (HPLC): While less common for this specific compound than GC, HPLC can also be adapted for its analysis, particularly for less volatile derivatives or in reaction monitoring.
Q & A
Q. What experimental methods are recommended for synthesizing trimethyl thiophosphate with minimal byproduct formation?
this compound can be synthesized via alkylation of diethyl thiophosphate using methyl donors (e.g., methyl halides or methyl esters) under controlled conditions. Microwave-assisted synthesis is advantageous for accelerating reaction rates and improving yields, as demonstrated in analogous phosphorothioate syntheses . Solvent selection (e.g., acetonitrile or THF) and stoichiometric ratios of reactants should be optimized to suppress side reactions like over-alkylation. Post-synthesis purification via fractional distillation or chromatography is critical to isolate the target compound from byproducts such as O,O-dimethyl thiophosphate .
Q. How can this compound be characterized to confirm its structural integrity and purity?
A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR can confirm methyl group bonding and phosphorus-sulfur coordination .
- Gas Chromatography/Mass Spectrometry (GC/EI-MS) : Detects trace impurities (e.g., O,O,O-triethyl thiophosphate) and validates molecular ion peaks (e.g., m/z 156 for this compound) .
- Elemental Analysis : Quantifies sulfur and phosphorus content to assess stoichiometric deviations.
Advanced Research Questions
Q. What are the dominant degradation pathways of this compound under UV/H₂O₂ treatment, and how can intermediates be tracked experimentally?
During UV/H₂O₂ advanced oxidation, this compound undergoes hydroxyl radical-mediated cleavage, yielding inorganic anions (e.g., SO₄²⁻, PO₄³⁻) and organic byproducts like dimethyl thiophosphate. Key steps include:
- Reaction Kinetics : Use a quartz reactor with LP/MP UV lamps to measure second-order rate constants (e.g., via competition kinetics with probe compounds) .
- Byproduct Identification : Employ GC/EI-MS to detect intermediates (e.g., methylated thiophosphates) and ion chromatography to monitor anion evolution .
- Scavenger Studies : Add tert-butanol or bicarbonate to isolate hydroxyl radical contributions versus direct photolysis .
Q. How can computational models (e.g., DFT) predict the thermochemical and kinetic behavior of this compound in reactions?
Density Functional Theory (DFT) simulations can calculate:
- Bond Dissociation Energies : Predict susceptibility to H-atom abstraction or hydrolysis at specific sites (e.g., P-S vs. P-O bonds) .
- Reaction Pathways : Map energy barriers for isomerization (e.g., in the presence of BF₃ catalysts) or alkaline hydrolysis .
- Electronic Properties : Analyze frontier molecular orbitals to assess reactivity in radical-mediated degradation . Validate simulations with experimental data (e.g., kinetic isotope effects, Arrhenius parameters) to resolve discrepancies between predicted and observed mechanisms .
Q. What factors influence the alkaline hydrolysis kinetics of this compound, and how can competing pathways be resolved?
Hydrolysis rates depend on:
- pH : Base-catalyzed cleavage dominates at high pH, with pseudo-first-order kinetics. Track pH-dependent rate constants using conductivity or ³¹P NMR .
- Nucleophile Strength : Compare reactivity with hard/soft nucleophiles (e.g., OH⁻ vs. HS⁻) to identify preferential attack sites (P=O vs. P=S) .
- Isotopic Labeling : Use D₂O or ¹⁸O-labeled water to distinguish between hydrolytic vs. oxidative degradation mechanisms .
Q. What methodologies are effective for studying the environmental biodegradation of this compound in soil systems?
- Soil Microcosm Studies : Amend agricultural soil with this compound and monitor degradation via HPLC or LC-MS. Use sterile controls to distinguish biotic vs. abiotic pathways .
- Metagenomic Analysis : Identify microbial consortia (e.g., Pseudomonas spp.) via 16S rRNA sequencing and correlate with degradation efficiency .
- Stable Isotope Probing (SIP) : Label this compound with ¹³C or ³⁴S to trace metabolic incorporation into biomass or CO₂ .
Contradictions and Open Challenges
- Byproduct Formation in Synthesis : Evidence from UV/H₂O₂ treatment suggests methyl donors can lead to over-alkylation (e.g., O,O,O-trimethyl thiophosphate), but microwave methods claim suppressed byproducts . Resolving this requires real-time monitoring via in situ FTIR or Raman spectroscopy.
- Hydrolysis vs. Oxidation : Computational models often prioritize hydrolysis, while experimental data under oxidative conditions emphasize radical pathways . Integrated studies combining DFT and scavenger experiments are needed.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
